1-(3-Bromopropyl)-2,4-dimethylbenzene
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Overview
Description
1-(3-Bromopropyl)-2,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 2,4-dimethylbenzene followed by the introduction of a propyl group. The typical synthetic route involves:
Bromination: 2,4-dimethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the benzylic position.
Alkylation: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., alcohols, amines).
Oxidation: Alcohols, carboxylic acids.
Reduction: Dehalogenated hydrocarbons.
Scientific Research Applications
1-(3-Bromopropyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the methyl groups at the 2 and 4 positions, resulting in different reactivity and properties.
2,4-Dimethylbenzyl bromide: Similar structure but lacks the propyl group, leading to different applications and reactivity.
1-Bromo-3-phenylpropane: Similar structure but with a phenyl group instead of the dimethylbenzene moiety.
Uniqueness: 1-(3-Bromopropyl)-2,4-dimethylbenzene is unique due to the presence of both the 3-bromopropyl group and the 2,4-dimethyl substitutions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H15Br |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PDLBESALMZGKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCBr)C |
Origin of Product |
United States |
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